molecular formula C12H18N2 B13251937 N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine

Cat. No.: B13251937
M. Wt: 190.28 g/mol
InChI Key: FHNKMWXIJDVEIZ-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a hex-5-en-2-yl group attached to a 2-methylpyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with hex-5-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These unique characteristics make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-hex-5-en-2-yl-2-methylpyridin-3-amine

InChI

InChI=1S/C12H18N2/c1-4-5-7-10(2)14-12-8-6-9-13-11(12)3/h4,6,8-10,14H,1,5,7H2,2-3H3

InChI Key

FHNKMWXIJDVEIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(C)CCC=C

Origin of Product

United States

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